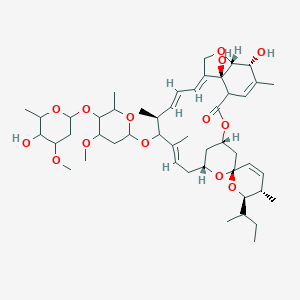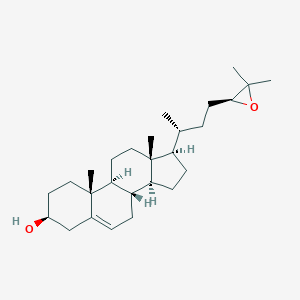
(Diphenylphosphino)methanethiol
Übersicht
Beschreibung
(Diphenylphosphino)methanethiol is an organophosphorus compound with the molecular formula C₁₃H₁₃PS. It is characterized by the presence of a phosphine group (PPh₂) and a thiol group (SH) attached to a methylene bridge. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Diphenylphosphino)methanethiol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with formaldehyde and hydrogen sulfide. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out in solvents like toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere conditions to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions: (Diphenylphosphino)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphine group can be reduced to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often occur in polar solvents like dimethyl sulfoxide under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphino)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (Diphenylphosphino)methanethiol involves its ability to act as a ligand, forming stable complexes with metal ions. The phosphine group donates electron density to the metal center, while the thiol group can form strong bonds with metals. This dual functionality makes it a versatile ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(diphenylphosphino)methane: Similar in structure but lacks the thiol group.
Diphenylphosphine: Contains the phosphine group but lacks the methylene bridge and thiol group.
Methanethiol: Contains the thiol group but lacks the phosphine group.
Uniqueness: (Diphenylphosphino)methanethiol is unique due to the presence of both phosphine and thiol groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs .
Eigenschaften
IUPAC Name |
diphenylphosphanylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13PS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEZSSBBLDNMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CS)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459468 | |
| Record name | (DIPHENYLPHOSPHINO)METHANETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324753-16-4 | |
| Record name | (DIPHENYLPHOSPHINO)METHANETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)

![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)





![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)




![(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid](/img/structure/B106506.png)
